molecular formula C5H5AuCl3N B080873 Pyridinetrichlrogold(III) CAS No. 14911-01-4

Pyridinetrichlrogold(III)

Cat. No. B080873
CAS RN: 14911-01-4
M. Wt: 382.42 g/mol
InChI Key: TYJJOEBQRJABJG-UHFFFAOYSA-K
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Description

Synthesis Analysis

The synthesis of organogold(III) complexes often involves the coordination of gold with ligands such as pyridine. One study reported the synthesis of several organogold(III) complexes with pyridine ligands, analyzing their bond-dissociation energies and catalytic efficiencies in hydroarylation reactions of alkynes. This research underscores the methodological developments in organogold chemistry, highlighting the synthesis strategies for these complexes (Bourehil et al., 2023).

Molecular Structure Analysis

Molecular structure analysis of organogold(III) complexes reveals their coordination modes and bond lengths, often determined through X-ray diffraction. The study by Bourehil et al. (2023) provides insights into the Au-NpyrR bond lengths and the pyridine ligand effects, using density functional theory (DFT) and domain-based local pair natural orbital coupled-cluster theory (DLPNO-CCSD(T)) methods for an in-depth understanding of these complexes' structural aspects.

Chemical Reactions and Properties

Organogold(III) complexes are known for their reactivity and catalytic properties. The dissociation energy of these complexes, as a descriptor, has been shown to correlate with their catalytic efficiency in specific reactions, such as the intramolecular hydroarylation of alkynes. This correlation between dissociation energy and catalytic activity underscores the importance of understanding the chemical reactions and properties of organogold(III) complexes for their application in catalysis (Bourehil et al., 2023).

Scientific Research Applications

3. Biological Application

  • Application : Gold (III) complexes, including those with N-containing polydentate ligands, are widely studied as antitumor agents and have shown promising results .
  • Method of Application : These complexes interact with biologically active thiols (thiomalate, cysteine, glutathione (GSH) and human serum albumin) in aqueous solution with pH 7.4 and 0.2 M NaCl .
  • Results : The complexes react fast with an excess of any of these thiols and in less than a few seconds transform into gold (I) bis-thiolate complexes . Different initial gold (III) complexes may have specific features, such as different rates of the redox transformations or additional side processes .

4. Optoelectronic Devices

5. Phototherapy

  • Application : Gold nanostars (GNSs) are a kind of promising photothermal agent recently in the biomedical field with its strong absorption in the NIR field, high photothermal conversion efficiency, excellent photothermal stability, and biocompatibility .
  • Results : Phototherapy is a type of medical treatment that involves exposure to ultraviolet-visible region or near-infrared region light to treat certain medical conditions . It attracts a lot of attention today due to its lower cost, more effect on the tumor cell, and less side effects .

Future Directions

While specific future directions for Pyridinetrichlorogold(III) were not found in the search results, the field of gold (III) coordination chemistry is rapidly growing . The development of gold catalysis has mainly focused on gold (I) species, but gold (III) species are also being explored due to their potential advantages .

properties

IUPAC Name

gold(3+);pyridine;trichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.Au.3ClH/c1-2-4-6-5-3-1;;;;/h1-5H;;3*1H/q;+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJJOEBQRJABJG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Au+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5AuCl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinetrichlrogold(III)

CAS RN

14911-01-4
Record name Gold(III), pyridinetrichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014911014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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